4-Chloro-5-methylisoxazole
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Overview
Description
4-Chloro-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-methyl-1,2-oxazole with suitable reagents under controlled conditions. Another approach involves the use of aromatic aldehydes and nitroacetic esters to form intermediate compounds, which are then cyclized to produce the desired isoxazole derivative .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave irradiation to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Cycloaddition Reactions: The compound can participate in (3+2) cycloaddition reactions with alkynes and nitrile oxides to form new heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Cycloaddition: Catalysts like copper(I) or ruthenium(II) are employed, along with appropriate solvents and temperature control.
Major Products:
- Substitution reactions yield various substituted isoxazoles.
- Cycloaddition reactions produce complex heterocyclic compounds with potential biological activity .
Scientific Research Applications
4-Chloro-5-methylisoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with anticancer, antibacterial, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylisoxazole varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to anticancer activity by promoting the acetylation of histone proteins and altering gene expression .
Comparison with Similar Compounds
5-Methylisoxazole: Lacks the chlorine substituent, leading to different reactivity and applications.
4-Chloro-3-methylisoxazole: Similar structure but with different substitution patterns, affecting its chemical properties and uses.
Uniqueness: 4-Chloro-5-methylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
7064-36-0 |
---|---|
Molecular Formula |
C4H4ClNO |
Molecular Weight |
117.53 g/mol |
IUPAC Name |
4-chloro-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C4H4ClNO/c1-3-4(5)2-6-7-3/h2H,1H3 |
InChI Key |
TWNJKMLIBYBDLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)Cl |
Origin of Product |
United States |
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